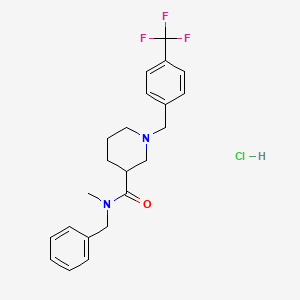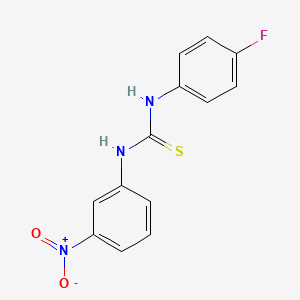
1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a fluorophenyl group and a nitrophenyl group attached to the thiourea moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea typically involves the reaction of 4-fluoroaniline with 3-nitrobenzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of 4-fluoroaniline with 3-nitrobenzoyl isothiocyanate: This step involves the nucleophilic attack of the amine group of 4-fluoroaniline on the isothiocyanate group of 3-nitrobenzoyl isothiocyanate, leading to the formation of this compound.
Reaction conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of the corresponding amine derivative.
Substitution: The thiourea moiety can undergo substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s effects may be mediated through:
Inhibition of enzymes: Thiourea derivatives are known to inhibit certain enzymes, which could explain some of the biological activities observed.
Interaction with cellular components: The compound may interact with cellular proteins, DNA, or other biomolecules, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-3-(3-nitrophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(4-Chlorophenyl)-3-(3-nitrophenyl)thiourea: Similar structure but with a chlorine atom instead of a fluorine atom. This compound may exhibit different reactivity and biological activity due to the difference in electronegativity and size of the substituent.
1-(4-Methylphenyl)-3-(3-nitrophenyl)thiourea: Contains a methyl group instead of a fluorine atom. The presence of the methyl group can affect the compound’s lipophilicity and overall reactivity.
1-(4-Bromophenyl)-3-(3-nitrophenyl)thiourea: Similar to the fluorine derivative but with a bromine atom. Bromine’s larger size and different electronic properties can lead to variations in chemical behavior and biological effects.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s electronic properties, reactivity, and potential biological activities.
Eigenschaften
Molekularformel |
C13H10FN3O2S |
|---|---|
Molekulargewicht |
291.30 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-3-(3-nitrophenyl)thiourea |
InChI |
InChI=1S/C13H10FN3O2S/c14-9-4-6-10(7-5-9)15-13(20)16-11-2-1-3-12(8-11)17(18)19/h1-8H,(H2,15,16,20) |
InChI-Schlüssel |
MCIYKWVHANMVDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(4-iodophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12457144.png)
![N-(prop-2-en-1-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12457146.png)
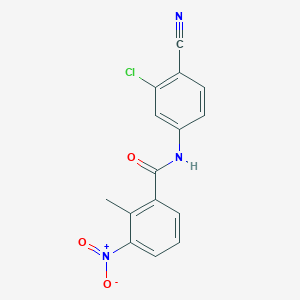
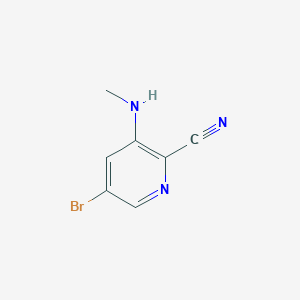
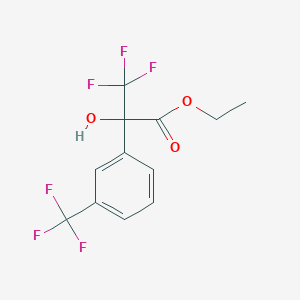
![N-(4-bromophenyl)-2-{[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide](/img/structure/B12457164.png)
![methyl 4-{(2Z)-2-[3-(4-nitrophenyl)-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B12457165.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B12457168.png)
![N-[2-(dimethylamino)quinolin-4-yl]octadecanamide](/img/structure/B12457172.png)
![1-[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B12457178.png)
![Methyl 2-({[(6-{[(2-chlorophenyl)carbonyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12457183.png)
![N-(4-ethylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12457189.png)
![4-bromo-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide](/img/structure/B12457200.png)
